Branaplam hydrochloride
Overview
Description
Preparation Methods
The preparation of branaplam hydrochloride involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of crystalline polymorphs and salts such as hydrochloride and sulfate . One method involves crystallizing this compound from ethanol . The reported yield for this compound in some patents is relatively low, around 9% .
Chemical Reactions Analysis
Branaplam hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Branaplam hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been investigated in clinical trials for spinal muscular atrophy and Huntington’s disease . In preclinical studies, this compound showed promise in promoting the inclusion of pseudoexons in the primary transcript, thereby reducing mutant huntingtin protein levels in Huntington’s disease . Additionally, it has been evaluated for its effects on neurogenesis in juvenile animals .
Mechanism of Action
The mechanism of action of branaplam hydrochloride involves modifying the splicing pattern of the SMN2 gene to increase the production of functional survival motor neuron protein . In the context of Huntington’s disease, this compound reduces levels of the mutant huntingtin protein by interfering with mRNA splicing . This modulation of mRNA splicing is a key aspect of its therapeutic potential.
Comparison with Similar Compounds
Branaplam hydrochloride is unique in its dual mechanism of action, binding to RNA in two different ways, unlike other compounds such as risdiplam, which binds in only one way . Similar compounds include other SMN2 splicing modulators like risdiplam and antisense oligonucleotides used in gene therapy . These compounds share the goal of increasing the production of functional survival motor neuron protein but differ in their specific mechanisms and molecular targets.
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIMIVJABPKGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-39-9 | |
Record name | Branaplam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRANAPLAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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